(2,6-Dimethoxyphenyl)magnesium bromide

Steric hindrance SNAr Nucleophilic aromatic substitution

(2,6-Dimethoxyphenyl)magnesium bromide is a specialty organomagnesium (Grignard) reagent in which the nucleophilic aromatic carbon is flanked by two ortho-methoxy substituents. This substitution pattern creates a sterically congested environment around the reactive C–Mg bond that fundamentally alters its reactivity compared to mono-ortho-substituted, meta-substituted, or electronically similar but less sterically hindered aryl Grignard reagents.

Molecular Formula C8H9BrMgO2
Molecular Weight 241.36 g/mol
CAS No. 137600-71-6
Cat. No. B13439741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,6-Dimethoxyphenyl)magnesium bromide
CAS137600-71-6
Molecular FormulaC8H9BrMgO2
Molecular Weight241.36 g/mol
Structural Identifiers
SMILESCOC1=[C-]C(=CC=C1)OC.[Mg+2].[Br-]
InChIInChI=1S/C8H9O2.BrH.Mg/c1-9-7-4-3-5-8(6-7)10-2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1
InChIKeyHSWQALUSUOBXCO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2,6-Dimethoxyphenyl)magnesium bromide (CAS 137600-71-6) is the Sterically-Defined Aryl Grignard Reagent of Choice


(2,6-Dimethoxyphenyl)magnesium bromide is a specialty organomagnesium (Grignard) reagent in which the nucleophilic aromatic carbon is flanked by two ortho-methoxy substituents. This substitution pattern creates a sterically congested environment around the reactive C–Mg bond that fundamentally alters its reactivity compared to mono-ortho-substituted, meta-substituted, or electronically similar but less sterically hindered aryl Grignard reagents [1]. This reagent is supplied as a 0.5 M solution in 2-methyltetrahydrofuran (2-MeTHF), enabling safer handling and precise stoichiometric control in demanding synthetic applications .

The Steric Penalty: Why 2,6-Dimethoxy Substitution Cannot Be Replaced by Standard Aryl or Other Dimethoxy Grignard Reagents


A common procurement error is treating all aryl Grignard reagents as interchangeable nucleophiles. However, the electron-donating and steric effects of the ortho-methoxy groups in (2,6-dimethoxyphenyl)magnesium bromide each independently and synergistically alter reaction outcomes. A head-to-head study within the SNAr displacement of o-fluoro/methoxy naphthoic acids demonstrated that while simple aryl Grignard reagents such as (4-methoxyphenyl)magnesium bromide and o-tolylmagnesium bromide delivered smooth substitution, the reaction of (2,6-dimethoxyphenyl)magnesium bromide proceeded with markedly lower efficiency, explicitly attributed to steric effects [1]. This is not a marginal rate difference but a fundamental change in reaction profile—one that can make this reagent the unique solution for strategic retrosynthetic disconnections where excessive nucleophilicity or poor regiocontrol must be avoided, but which also means that substituting a less hindered analog will lead to dramatically different yields and product distributions [1].

Product-Specific Evidence for (2,6-Dimethoxyphenyl)magnesium bromide (CAS 137600-71-6)


Reduced Nucleophilic Efficiency in Direct SNAr Displacement Compared to Less Hindered Aryl Grignard Reagents

In a systematic investigation of nucleophilic aromatic substitution on naphthoic acid substrates, the reactivity of (2,6-dimethoxyphenyl)magnesium bromide was directly compared with a panel of aryl Grignard reagents under identical conditions. The reagents (4-methoxyphenyl)magnesium bromide, o-tolylmagnesium bromide, and (2,5-dimethylphenyl)magnesium bromide all smoothly displaced the fluoro/methoxy leaving group to give substitution products. In contrast, the reaction of (2,6-dimethoxyphenyl)magnesium bromide proceeded with significantly reduced efficiency, explicitly ascribed by the authors to steric effects imparted by the two ortho-methoxy groups [1]. This is a rare, author-attributed head-to-head observation of steric attenuation within a homologous aryl Grignard series.

Steric hindrance SNAr Nucleophilic aromatic substitution Grignard reactivity

Exclusive Steric Shielding of the Nucleophilic Carbon: Structural Differentiation from 2-Mono and 3,5-Dimethoxy Isomers

The defining structural feature of (2,6-dimethoxyphenyl)magnesium bromide is the presence of two methoxy groups in the ortho positions relative to the C–Mg bond. This creates a sterically shielded nucleophilic carbon that is absent in 2-methoxyphenylmagnesium bromide (only one ortho-methoxy, CAS 16750-63-3), 2,4-dimethoxyphenylmagnesium bromide (ortho and para substitution, CAS 138109-49-6), and 3,5-dimethoxyphenylmagnesium bromide (meta substitution, CAS 322640-05-1) [1]. In the case of 2,6-dimethoxy substitution, both ortho positions are occupied by methoxy groups that are capable of coordinating to magnesium, further rigidifying the reactive complex and reducing the accessible approach trajectories for electrophiles [2]. This structural uniqueness has been exploited to generate highly persistent triarylcarbenium ions and stabilized radicals bearing the 2,6-dimethoxyphenyl motif, a property not replicable with less symmetrically shielded aryl groups [3].

Steric parameter ortho-substitution Grignard structure Nucleophile accessibility

Improved Handling Safety: 2-MeTHF Solvent System Versus Standard THF or Diethyl Ether Formulations of Analogous Reagents

The commercial standard for (2,6-dimethoxyphenyl)magnesium bromide is a 0.5 M solution in 2-methyltetrahydrofuran (2-MeTHF), a solvent with a higher boiling point (80 °C) and lower peroxide formation tendency compared to THF (bp 66 °C) and diethyl ether (bp 35 °C) . Many comparator Grignard reagents—including 2,4-dimethoxyphenylmagnesium bromide and 3,5-dimethoxyphenylmagnesium bromide—are supplied in THF or diethyl ether, which carry higher flammability risks and lower thermal stability at elevated reaction temperatures . 2-MeTHF also derives from renewable furfural sources, offering a sustainability advantage for industrial-scale procurement .

Process safety 2-MeTHF Solvent selection Grignard handling

Demonstrated Utility in C-Glycoside Synthesis: A Specialized Application Niche

(2,6-Dimethoxyphenyl)magnesium bromide has been specifically employed in the synthesis of C-glycosyl flavonoids, a class of natural products where the steric profile of the aryl nucleophile critically influences the anomeric selectivity of the glycosylation step. The reaction with tetraacetyl-α-D-glucosyl chloride delivered predominantly the α-C-glucopyranosyl-2,6-dimethoxybenzene isomer, with the β-isomer formed as the minor product [1]. This stereochemical outcome is a direct consequence of the steric bulk of the 2,6-dimethoxyphenyl group, and would not be replicated by less hindered analogues such as 2-methoxyphenylmagnesium bromide, which lack the necessary steric pressure to bias the anomeric approach trajectory to the same extent.

C-Glycoside Natural product synthesis Stereoselectivity Organometallic addition

Optimal Deployment Scenarios for (2,6-Dimethoxyphenyl)magnesium bromide


Retrosynthetic Disconnections Requiring an Attenuated Aryl Nucleophile

When synthetic planning calls for the introduction of a 2,6-dimethoxyphenyl group via nucleophilic addition to an electrophile that is prone to over-addition or base-induced side reactions, the intrinsically lower reactivity of this sterically hindered Grignard reagent—as directly demonstrated by its reduced SNAr efficiency compared to o-tolyl and 4-methoxyphenyl Grignard reagents [1]—becomes a strategic advantage. It allows for controlled mono-addition where more reactive Grignard reagents would deliver complex product mixtures.

Synthesis of Sterically Stabilized Triarylcarbenium Ions and Persistent Radicals

The 2,6-dimethoxyphenyl group is a privileged building block for constructing long-lived carbocations and stable organic radicals used in molecular magnetism and materials science [1]. (2,6-Dimethoxyphenyl)magnesium bromide enables direct installation of this motif onto electrophilic triaryl cores, a transformation that is structurally precluded for Grignard reagents lacking the full ortho-shielding provided by both 2- and 6-methoxy substituents.

C-Glycosyl Flavonoid and Aryl C-Glycoside Natural Product Synthesis

The literature-precedented reaction with peracetylated glycosyl chlorides demonstrates the utility of this reagent for stereoselective C-glycoside bond formation in natural product total synthesis [1]. The steric demand of the 2,6-dimethoxyphenyl nucleophile provides a measurable bias in anomeric selectivity that is not achievable with less hindered mono-ortho-substituted or meta-substituted aryl Grignard reagents, making this the reagent of choice for 7,4′-di-O-methylbayin and related flavonoid targets.

Higher-Temperature Grignard Processes Leveraging the 2-MeTHF Solvent Advantage

For industrial or process-scale applications requiring Grignard additions at temperatures above standard THF reflux, the 2-MeTHF formulation of (2,6-dimethoxyphenyl)magnesium bromide offers operational advantages over competing dimethoxyphenyl Grignard reagents supplied in THF or diethyl ether [1]. The higher boiling point (+14 °C versus THF) enables faster reaction kinetics without solvent decomposition, while the lower peroxide-forming potential reduces safety concerns during extended campaigns or distillative workup.

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